

Spectroscopic Profile of Solvent Orange 60: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Orange 60

Cat. No.: B3427802

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a perinone-based dye known for its vibrant yellowish-orange hue and excellent stability. It sees wide application in the coloring of various plastics and resins due to its high heat resistance and lightfastness. Beyond its use as a colorant, **Solvent Orange 60** is also recognized as a fluorescent dye, a property that opens avenues for its use in more advanced applications such as biological imaging and sensing, contingent on a thorough understanding of its photophysical properties. This technical guide provides a comprehensive overview of the spectroscopic data of **Solvent Orange 60**, including its UV-Visible absorption and fluorescence characteristics, along with detailed experimental protocols for their measurement.

Physicochemical Properties

Solvent Orange 60 is an orange powder that is insoluble in water but exhibits slight solubility in organic solvents such as ethanol, chloroform, benzene, toluene, and xylene.

Table 1: General Physicochemical Properties of **Solvent Orange 60**

Property	Value	Reference(s)
Chemical Class	Perinone / Aminoketone	
Molecular Formula	C ₁₈ H ₁₀ N ₂ O	
Molecular Weight	270.28 g/mol	
Appearance	Yellowish-orange powder	
Heat Resistance	Up to 300 °C in Polystyrene	
Lightfastness	Grade 7-8 (Excellent)	

Spectroscopic Data

A thorough literature search did not yield specific quantitative values for the UV-Vis absorption maximum (λ_{max}), molar absorptivity (ϵ), fluorescence emission maximum, and fluorescence quantum yield (Φ_F) of **Solvent Orange 60** in a specified solvent. This highlights a gap in the publicly available data for this particular dye. The following sections outline the standardized methodologies to obtain this critical data.

Experimental Protocols

UV-Visible Absorption Spectroscopy

The following is a generalized protocol for determining the UV-Visible absorption spectrum and molar absorptivity of **Solvent Orange 60**.

Objective: To determine the wavelength of maximum absorption (λ_{max}) and the molar absorptivity (ϵ) of **Solvent Orange 60** in a suitable solvent.

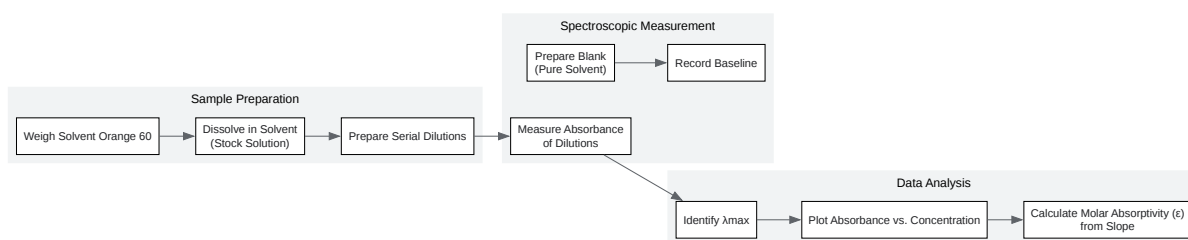
Materials:

- **Solvent Orange 60**
- Spectroscopic grade solvent (e.g., ethanol, chloroform, or toluene)
- UV-Vis spectrophotometer

- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- **Solvent Selection:** Choose a spectroscopic grade solvent in which **Solvent Orange 60** is sufficiently soluble and that is transparent in the anticipated absorption region (typically the visible range for a colored dye).
- **Stock Solution Preparation:** Accurately weigh a small amount of **Solvent Orange 60** and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1×10^{-3} M).
- **Preparation of Dilutions:** Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1×10^{-6} M to 1×10^{-5} M.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from approximately 350 nm to 700 nm.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent's absorbance.
- **Sample Measurement:** Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Record the absorbance spectrum for each of the prepared dilutions.
- **Data Analysis:**
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectra.
 - According to the Beer-Lambert Law ($A = \epsilon bc$), plot a calibration curve of absorbance at λ_{max} versus concentration.
 - The slope of the resulting linear graph will be the molar absorptivity (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

The following is a generalized protocol for determining the fluorescence emission spectrum and relative quantum yield of **Solvent Orange 60**.

Objective: To determine the fluorescence emission maximum and the relative fluorescence quantum yield (Φ_F) of **Solvent Orange 60**.

Materials:

- **Solvent Orange 60** solution (prepared as in the UV-Vis protocol)
- A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, $\Phi_F = 0.95$)
- Spectrofluorometer
- Quartz fluorescence cuvettes (1 cm path length)

- UV-Vis spectrophotometer

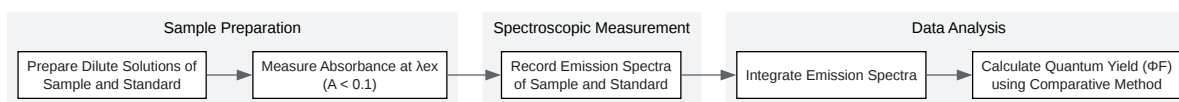
Procedure:

- Preparation of Solutions:
 - Prepare a series of solutions of both the standard and **Solvent Orange 60** in the same solvent with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
- Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an excitation wavelength at which both the standard and the sample have significant absorbance, determined from the UV-Vis spectra.
- Measurement of Fluorescence Spectra:
 - Record the fluorescence emission spectrum of the solvent blank to check for background fluorescence.
 - Record the fluorescence emission spectra of the standard and the **Solvent Orange 60** solutions under identical experimental conditions (excitation wavelength, slit widths).
- Measurement of Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the excitation wavelength used for the fluorescence measurements.
- Data Analysis:
 - Integrate the area under the corrected fluorescence emission spectra for both the standard and the sample.
 - The fluorescence quantum yield of the sample ($\Phi_{F,\text{sample}}$) can be calculated using the following equation:

$$\Phi_{F,\text{sample}} = \Phi_{F,\text{std}} * (\text{Area}_{\text{sample}} / \text{Area}_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

Where:

- $\Phi_{F, \text{std}}$ is the quantum yield of the standard
- Area is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent



[Click to download full resolution via product page](#)

Caption: Experimental workflow for fluorescence spectroscopy.

Conclusion

While specific, publicly available quantitative spectroscopic data for **Solvent Orange 60** is limited, this guide provides the necessary framework for researchers to obtain this critical information. The detailed protocols for UV-Visible and fluorescence spectroscopy will enable the determination of the absorption and emission maxima, molar absorptivity, and fluorescence quantum yield. The acquisition of this data is essential for the effective utilization of **Solvent Orange 60** in advanced applications, including those in the fields of materials science and drug development. The provided workflows and underlying principles serve as a robust starting point for the comprehensive spectroscopic characterization of this versatile dye.

- To cite this document: BenchChem. [Spectroscopic Profile of Solvent Orange 60: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3427802#solvent-orange-60-spectroscopic-data-uv-vis-fluorescence\]](https://www.benchchem.com/product/b3427802#solvent-orange-60-spectroscopic-data-uv-vis-fluorescence)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com